Cas no 41270-65-9 (2-Chloro-3-phenylpyrazine)

2-Chloro-3-phenylpyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with chlorine at the 2-position and a phenyl group at the 3-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. Its reactive chloro and phenyl groups enable further functionalization, making it valuable for cross-coupling reactions and heterocyclic derivatization. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined molecular architecture allows for precise modifications, supporting research in medicinal chemistry and material science. Available in high purity, it meets rigorous standards for laboratory and industrial use.
2-Chloro-3-phenylpyrazine structure
2-Chloro-3-phenylpyrazine structure
Product Name:2-Chloro-3-phenylpyrazine
CAS No:41270-65-9
MF:C10H7ClN2
MW:190.628980875015
MDL:MFCD01411765
CID:1513049
PubChem ID:824667
Update Time:2025-06-25

2-Chloro-3-phenylpyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-phenylpyrazine
    • 2-chloranyl-3-phenyl-pyrazine
    • 3-chloro-2-phenylpyrazine
    • AG-F-46895
    • CTK4I4536
    • AC1LGO2K
    • PubChem16344
    • 2-chloro-3-phenyl-pyrazine
    • 2-Chlor-3-phenyl-pyrazin
    • 2-Chloro-3-phenyl-pyrazin
    • 3-Phenyl-2-chlor-pyrazin
    • AC-907
    • Z1255461717
    • MFCD01411765
    • AKOS014320942
    • AC6100
    • MLS000701570
    • CHEMBL1544537
    • CAPLTXKTKMPKED-UHFFFAOYSA-N
    • HMS2528P15
    • A825498
    • EN300-115789
    • SY027739
    • SCHEMBL11145941
    • DB-070166
    • AC-907/34127050
    • SMR000224618
    • 41270-65-9
    • CS-0320108
    • DTXSID10356469
    • MDL: MFCD01411765
    • Inchi: 1S/C10H7ClN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H
    • InChI Key: CAPLTXKTKMPKED-UHFFFAOYSA-N
    • SMILES: ClC1C(C2C=CC=CC=2)=NC=CN=1

Computed Properties

  • Exact Mass: 190.03000
  • Monoisotopic Mass: 190.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.245
  • Melting Point: 60-62 ºC
  • Boiling Point: 280.5 °C at 760 mmHg
  • Flash Point: 150.3 °C
  • PSA: 25.78000
  • LogP: 2.79700

2-Chloro-3-phenylpyrazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chloro-3-phenylpyrazine Production Method

2-Chloro-3-phenylpyrazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:41270-65-9)2-Chloro-3-phenylpyrazine
Order Number:A825498
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):818.0
Email:sales@amadischem.com

Additional information on 2-Chloro-3-phenylpyrazine

2-Chloro-3-phenylpyrazine (CAS No: 41270-65-9)

Introduction to 2-Chloro-3-phenylpyrazine

2-Chloro-3-phenylpyrazine is a heterocyclic aromatic compound with a pyrazine ring substituted with a chlorine atom at the 2-position and a phenyl group at the 3-position. This compound, identified by the CAS number 41270-65-9, has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its unique structural properties and potential applications. The molecule's structure, which includes a six-membered ring with two nitrogen atoms in adjacent positions, provides a platform for various chemical reactions and functionalizations.

Structural Features and Physical Properties

The molecular structure of 2-Chloro-3-phenylpyrazine is characterized by its pyrazine core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The substitution pattern, with chlorine at position 2 and a phenyl group at position 3, imparts distinct electronic and steric properties to the molecule. This substitution pattern not only influences the compound's reactivity but also plays a crucial role in its solubility, stability, and spectroscopic properties.

Recent studies have focused on the physical properties of 2-Chloro-3-phenylpyrazine, including its melting point, boiling point, and solubility in various solvents. These studies have revealed that the compound exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate, making it suitable for use in organic synthesis reactions. Additionally, its stability under thermal and photochemical conditions has been explored, providing insights into its potential applications in high-performance materials.

Synthesis and Chemical Reactions

The synthesis of 2-Chloro-3-phenylpyrazine involves a multi-step process that typically begins with the preparation of pyrazine derivatives. One common approach involves the reaction of o-aminothiophenol with appropriate alkylating agents to form intermediates that can be further functionalized to introduce the chlorine and phenyl substituents. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields.

Once synthesized, 2-Chloro-3-phenylpyrazine can undergo various chemical transformations. For instance, it can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine atom. This reactivity makes it a valuable precursor for constructing more complex molecules with tailored functionalities.

Applications in Materials Science

In materials science, 2-Chloro-3-phenylpyrazine has emerged as a promising building block for constructing advanced materials such as coordination polymers, metal organic frameworks (MOFs), and conjugated polymers. Its ability to coordinate with metal ions through the nitrogen atoms in the pyrazine ring has been exploited to design porous materials with applications in gas storage, catalysis, and sensing.

Recent research has demonstrated that incorporating 2-Chloro-3-phenylpyrazine into MOFs can enhance their stability under harsh conditions while maintaining high surface areas. These materials have shown potential for use in environmental remediation technologies aimed at removing heavy metals from contaminated water.

Pharmacological Applications

The pharmacological potential of 2-Chloro-3-phenylpyrazine lies in its ability to modulate cellular processes through interactions with key biological targets such as enzymes and receptors. Preclinical studies have shown that derivatives of this compound exhibit anti-inflammatory and antioxidant activities, making them candidates for drug development programs targeting chronic diseases such as arthritis and neurodegenerative disorders.

In addition to its direct biological effects, 2-Chloro-3-phenvlpyrazine serves as an intermediate in the synthesis of bioactive compounds with complex architectures. Its role as an intermediate has been highlighted in recent total synthesis efforts aimed at producing natural products with therapeutic potential.

Environmental Considerations and Safety Profile

While exploring new applications for 2-Chloro-phenvlpyrazine, it is essential to consider its environmental impact and safety profile. Studies on its biodegradation pathways have shown that under aerobic conditions, the compound undergoes microbial degradation through hydrolytic cleavage of specific bonds within its structure.

To ensure safe handling practices, guidelines have been established based on toxicity studies conducted using standard test organisms such as *Daphnia magna* and *Escherichia coli*. These studies indicate that while 2-chloro-phenvlpyrazine exhibits low acute toxicity under normal exposure conditions, prolonged or excessive exposure should be avoided.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:41270-65-9)2-Chloro-3-phenylpyrazine
A825498
Purity:99%
Quantity:1g
Price ($):818.0
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